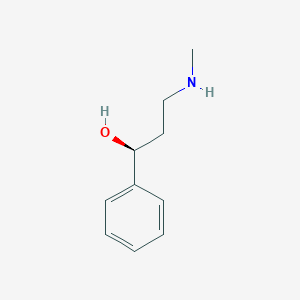

(s)-3-(Methylamino)-1-phenylpropanol

Description

Significance as a Chiral Intermediate in Organic Synthesis

The utility of (S)-3-(Methylamino)-1-phenylpropanol as a chiral intermediate is primarily due to its stereochemically defined structure. In asymmetric synthesis, the use of such chiral building blocks allows for the construction of enantiomerically pure target molecules. This is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer. The (S)-enantiomer of 3-(methylamino)-1-phenylpropanol serves as a versatile synthon, with its hydroxyl and amino groups providing reactive sites for a variety of chemical transformations.

The strategic placement of the functional groups in this compound allows for its incorporation into larger molecular frameworks with a high degree of stereochemical control. This has made it an attractive intermediate for chemists aiming to synthesize complex natural products and pharmaceutical agents with specific three-dimensional arrangements.

Role in the Synthetic Production of Bioactive Molecules and Pharmaceutical Agents

This compound plays a pivotal role as a key intermediate in the synthesis of several important pharmaceutical agents. Its application in the production of antidepressants and other neurologically active compounds highlights its significance in the pharmaceutical industry.

One of the most notable applications of this compound is in the synthesis of (S)-Fluoxetine , the active enantiomer of the widely prescribed antidepressant Prozac®. The synthesis involves the condensation of this compound with 4-chlorobenzotrifluoride.

Similarly, the (R)-enantiomer of this compound is a crucial precursor for the synthesis of (R)-Atomoxetine , a medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The synthesis of Atomoxetine (B1665822) involves the reaction of (R)-3-methylamino-1-phenyl-1-propanol with 2-fluorotoluene.

Furthermore, a structurally related compound, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is a key intermediate in the asymmetric synthesis of Duloxetine (B1670986) , another prominent antidepressant. The synthesis of this intermediate often employs stereoselective reduction methods.

Interactive Data Table: Pharmaceutical Agents Synthesized from 3-(Methylamino)-1-phenylpropanol Derivatives

| Pharmaceutical Agent | Therapeutic Class | Chiral Precursor |

| (S)-Fluoxetine | Antidepressant | This compound |

| (R)-Atomoxetine | ADHD Medication | (R)-3-(Methylamino)-1-phenylpropanol |

| Duloxetine | Antidepressant | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol |

Historical Context of Synthesis and Stereochemical Control of Phenylpropanolamine Derivatives

The synthesis of phenylpropanolamine derivatives has a rich history, with early methods often resulting in racemic mixtures. The challenge has always been the stereochemical control to obtain a single desired enantiomer, which is crucial for pharmacological efficacy and safety.

Early synthetic approaches to 3-(methylamino)-1-phenylpropanol involved methods such as the Claisen condensation of acetophenone (B1666503) with ethyl formate, followed by reaction with methylamine (B109427). Another historical method involved the hydride reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. nih.gov

The evolution of asymmetric synthesis brought about significant advancements in the stereoselective production of phenylpropanolamine derivatives. The development of chiral reducing agents and catalysts has been a major milestone. For instance, the use of chiral organoboranes, such as those derived from α-pinene, demonstrated the ability to achieve enantioselective reduction of the corresponding ketone precursor.

A significant breakthrough in stereochemical control was the development of catalytic asymmetric hydrogenation. The use of transition metal catalysts, such as rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands, enabled the highly enantioselective reduction of β-aminoketones to their corresponding chiral amino alcohols.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral phenylpropanolamines. Enzymes such as alcohol dehydrogenases and transaminases have been employed in enzymatic cascades to produce all possible stereoisomers of phenylpropanolamines with high optical purity and yields. nih.govd-nb.info These biocatalytic methods offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.

Interactive Data Table: Evolution of Synthetic Methods for Phenylpropanolamine Derivatives

| Synthetic Method | Key Features | Era of Development |

| Classical Resolution | Separation of racemic mixtures using chiral resolving agents. | Early 20th Century |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Mid 20th Century |

| Stoichiometric Chiral Reagents | Use of chiral reducing agents like chiral boranes. | Late 20th Century |

| Catalytic Asymmetric Hydrogenation | Transition metal catalysts with chiral ligands for enantioselective reduction. | Late 20th - Early 21st Century |

| Biocatalysis | Use of enzymes (e.g., dehydrogenases, transaminases) for stereoselective synthesis. | 21st Century |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDCGNHLFVSET-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Methylamino 1 Phenylpropanol

Stereoselective and Enantioselective Synthesis Pathways

The critical stereocenter in (S)-3-(Methylamino)-1-phenylpropanol necessitates the use of synthetic routes that can control the three-dimensional arrangement of atoms. Stereoselective and enantioselective methods are paramount in achieving high yields of the desired enantiomer while minimizing the formation of the unwanted (R)-enantiomer.

Asymmetric Reduction Strategies

A prevalent and effective strategy for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one (B3050580). This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to the carbonyl group, thereby establishing the desired stereochemistry at the newly formed secondary alcohol.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. This technique employs a chiral transition metal complex as a catalyst to facilitate the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner.

Chiral ruthenium complexes, particularly those based on the pioneering work of Noyori, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including β-amino ketones. These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and often a chiral diamine ligand. The precise steric and electronic properties of these ligands create a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation.

While specific examples for the direct asymmetric hydrogenation of 3-(methylamino)-1-phenylpropan-1-one using chiral ruthenium catalysts are not extensively detailed in publicly available literature, the general efficacy of Noyori-type catalysts for β-amino ketones suggests their applicability. The reaction conditions typically involve high pressures of hydrogen gas and the use of a protic solvent like methanol (B129727) or ethanol (B145695). The enantiomeric excess (e.e.) and yield are highly dependent on the specific catalyst structure, substrate, and reaction parameters.

Table 1: Representative Chiral Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Amino Ketones (Data is illustrative of the catalyst system's potential for similar substrates)

| Catalyst System | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) |

| Ru-BINAP/Diamine | Generic β-Amino Ketone | 50-100 | 25-80 | Methanol | >90 | >95 |

Chiral rhodium complexes have also been successfully employed for the asymmetric hydrogenation of β-amino ketones. These catalysts, often featuring chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity. A notable example involves the use of a (2S,4S)-MCCPM–Rh catalyst for the enantioselective reduction of a similar substrate, 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride. This reaction achieved a high enantiomeric excess, demonstrating the potential of chiral rhodium systems for this class of transformations.

Table 2: Chiral Rhodium-Catalyzed Asymmetric Hydrogenation

| Catalyst | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) |

| (2S,4S)-MCCPM–Rh | 3-(Methylbenzylamino)-1-phenyl-1-propanone HCl | 50 | 50 | Methanol | 95 | 90.8 |

While ruthenium and rhodium catalysts are the most extensively studied for asymmetric hydrogenation, other transition metals such as iridium, nickel, and iron are emerging as viable alternatives. These metals can be coordinated with various chiral ligands to create catalysts for the enantioselective reduction of ketones. Research in this area is ongoing, with the aim of developing more sustainable and cost-effective catalytic systems. For instance, nickel-catalyzed hydrogenations are gaining attention as a greener alternative to precious metal catalysts. orgsyn.org However, specific data for the asymmetric reduction of 3-(methylamino)-1-phenylpropan-1-one using these alternative transition metals is limited in current literature.

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions. These enzymatic reductions typically utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated and purified enzymes offers a green and efficient route to this compound. For example, various yeast strains, including Candida parapsilosis, have been investigated for the asymmetric reduction of β-amino ketones. These biocatalytic systems can provide high conversions and excellent enantiomeric excesses.

Table 3: Biocatalytic Reduction of Ketone Precursors

| Biocatalyst | Substrate | Reaction Conditions | Conversion (%) | e.e. (%) |

| Ketoreductase (from Candida parapsilosis) | 3-(Methylamino)-1-phenylpropan-1-one | Aqueous buffer, cofactor regeneration system | >95 | >99 |

Biocatalytic Transformations

Enzyme-Mediated Reductions (e.g., Ketoreductases, Baker’s Yeast)

Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical reductions. Ketoreductases and baker's yeast are prominently used for the asymmetric reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropanone.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The use of KREDs in whole-cell biotransformation systems is particularly advantageous as it allows for in situ cofactor regeneration. For instance, a strategy to synthesize pharmaceutically relevant (S)-alcohols using a cofactor-balanced whole-cell catalysis scheme has been developed. In this system, Zygosaccharomyces rouxii ketoreductase has been identified as a proficient enzyme for producing (S)-specific alcohols from their respective ketone precursors with high enantiomeric and chemical yields insuf.org. While specific data for 3-(methylamino)-1-phenylpropanone is not detailed, the system's effectiveness with analogous ketones suggests its applicability.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of ketones semanticscholar.orgnih.govbiomedpharmajournal.orgacgpubs.orgalmacgroup.comdoi.org. The reduction of various prochiral ketones using baker's yeast has been shown to produce chiral alcohols with good to excellent enantioselectivities almacgroup.com. For example, the reduction of acetophenone (B1666503) derivatives using baker's yeast in the presence of specific additives has yielded the corresponding (R)-alcohols with over 80% yield and up to 70% enantiomeric excess (ee) biomedpharmajournal.org. The stereochemical outcome of baker's yeast reductions can often be predicted by Prelog's rule, which generally favors the formation of the (S)-alcohol. The efficiency of these reductions can be influenced by various factors, including the substrate concentration, co-solvents, and the physiological state of the yeast cells semanticscholar.org.

| Enzyme/Organism | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Zygosaccharomyces rouxii Ketoreductase | 1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone | (S)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethanol | 77 | 100 |

| Baker's Yeast | Acetophenone | (R)-1-Phenylethanol | >80 | 70 |

| Baker's Yeast | Substituted Fluorenones | Substituted Fluorenols | Good to Excellent | Good to Excellent |

Lipase-Catalyzed Kinetic Resolution Approaches

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution is particularly effective for resolving racemic alcohols through enantioselective acylation or hydrolysis almacgroup.comnih.govnih.govnih.govmdpi.com. In this approach, a lipase (B570770) selectively catalyzes the transformation of one enantiomer of the racemic 3-(methylamino)-1-phenylpropanol, leaving the other enantiomer unreacted and thus enriched.

A common strategy involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. For example, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been achieved with high enantioselectivity using Novozym 435, a commercially available immobilized lipase from Candida antarctica nih.govresearchgate.net. Under optimized conditions, which included toluene (B28343) as the solvent and lauric acid as the acyl donor, the (S)-enantiomer was obtained with an enantiomeric excess of 95% nih.govresearchgate.net. Similarly, lipases from Pseudomonas fluorescens have been shown to be highly effective in the kinetic resolution of various secondary alcohols, achieving over 99% ee for both the remaining (S)-alcohol and the acylated (R)-acetate nih.gov.

| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | (R,S)-1-phenyl-1-propanol | Lauric Acid | Toluene | ~50 | 95 (S) |

| Pseudomonas fluorescens | rac-1-phenylethanol | Vinyl Acetate | Not Specified | ~50 | >99 (S)-alcohol, >99 (R)-acetate |

| Candida antarctica Lipase B (CALB) | (R,S)-1-phenyl-2-propyn-1-ol | Vinyl Acetate | n-Hexane | 48.78 | 93.25 |

Whole-Cell Biotransformations

Whole-cell biotransformations offer the advantage of utilizing the entire metabolic machinery of a microorganism, including cofactor regeneration systems, which can simplify the process and reduce costs compared to using isolated enzymes. The asymmetric reduction of β-aminoketones to their corresponding chiral amino alcohols is a key application of this technology.

For instance, whole cells of Rhodotorula glutinis have been successfully used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a close analog of the precursor to this compound. This biotransformation resulted in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with excellent enantioselectivity (>99.5% ee) and a high conversion rate of over 95% nih.gov. This demonstrates the potential of using whole-cell systems for the efficient and highly selective synthesis of chiral amino alcohols. The use of recombinant E. coli expressing both a ketoreductase and a glucose dehydrogenase for cofactor regeneration has also been shown to be a highly efficient system for the synthesis of chiral amino alcohols nih.gov.

| Microorganism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | >95 | >99.5 |

| Recombinant E. coli (expressing KRED and GDH) | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 100 | Not specified |

Asymmetric Borane (B79455) Reductions

Asymmetric reduction of prochiral ketones using borane reagents in the presence of a chiral catalyst is a well-established and powerful method for synthesizing enantiomerically enriched alcohols. Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are particularly effective for this transformation insuf.orgresearchgate.netresearchgate.netrsc.orgciac.jl.cnijprs.com.

The reduction of β-N,N-dialkyl amino ketones using borane-tetrahydrofuran (B86392) in the presence of a catalytic amount of an in-situ formed chiral oxazaborolidine has been shown to produce the corresponding optically active amino alcohols with enantiomeric excesses of up to 99% researchgate.net. The chiral catalyst is typically derived from a readily available chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol. The high degree of enantioselectivity is achieved through the formation of a rigid transition state involving the catalyst, the borane, and the ketone substrate. This methodology has been successfully applied to the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related chiral alcohol, with yields of 88.3-93.8% and enantiomeric excesses of 81.6-87.7% ciac.jl.cn.

| Catalyst Precursor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-α,α-diphenyl-2-pyrrolidinemethanol | β-N,N-dialkyl amino ketones | Optically active β-amino alcohols | High | up to 99 |

| (R)-α,α-diphenyl-2-pyrrolidinemethanol | 3-chloro-1-phenylpropanone | (S)-3-chloro-1-phenyl-1-propanol | 88.3-93.8 | 81.6-87.7 |

Chiral Ligand-Assisted Hydride Reductions (e.g., Lithium Aluminum Hydride with Chiral Ligands)

The enantioselective reduction of ketones can also be achieved using powerful hydride reducing agents, such as lithium aluminum hydride (LAH), in combination with a stoichiometric amount of a chiral ligand biomedpharmajournal.orgresearchgate.netwikipedia.org. The chiral ligand modifies the reactivity of the hydride reagent, enabling it to selectively deliver a hydride to one face of the prochiral ketone.

A variety of chiral ligands, including amino alcohols and diamines, have been employed for this purpose. For example, the asymmetric reduction of alkyl phenyl ketones with a chiral hydride reagent derived from LAH and (S)-4-anilino-3-methylamino-1-butanol gives the corresponding (S)-alcohols in high chemical and optical yields researchgate.net. Similarly, the reduction of acetophenone using a chiral hydride reagent prepared from LAH and (S)-2-(anilinomethyl)pyrrolidine affords (S)-1-phenylethanol in 92% optical yield and 93% chemical yield researchgate.net. While this method often requires a stoichiometric amount of the chiral auxiliary, it provides a valuable route to enantiomerically enriched alcohols.

| Hydride Reagent | Chiral Ligand | Substrate | Product | Yield (%) | Optical Yield/ee (%) |

|---|---|---|---|---|---|

| LiAlH4 | (S)-4-anilino-3-methylamino-1-butanol | Alkyl Phenyl Ketones | (S)-Alkylphenylcarbinols | High | High |

| LiAlH4 | (S)-2-(anilinomethyl)pyrrolidine | Acetophenone | (S)-1-Phenylethanol | 93 | 92 |

Spiroborate Ester Catalyzed Asymmetric Reductions

Chiral spiroborate esters have emerged as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones nih.govnih.govresearchgate.netresearchgate.net. These catalysts, derived from nonracemic 1,2-aminoalcohols and diols like ethylene (B1197577) glycol, can achieve excellent chemical yields and enantioselectivities of up to 99% ee with catalyst loadings as low as 0.1 to 10 mol % nih.govnih.govresearchgate.net.

The spiroborate ester catalysts are often crystalline, air- and moisture-stable, making them convenient to handle. The reduction is typically carried out using a borane source such as borane-dimethyl sulfide (B99878) complex at room temperature. The high enantioselectivity is attributed to the formation of a well-defined chiral environment around the boron center, which directs the hydride transfer from the borane to a specific face of the ketone. This method offers an excellent alternative to other asymmetric reduction techniques, with enantioselectivities comparable to those obtained with CBS catalysts nih.gov.

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Spiroborate from (S)-diphenylprolinol and ethylene glycol | Acetophenone | (R)-1-Phenylethanol | 95 | 98 |

| Spiroborate from (1R,2S)-norephedrine and ethylene glycol | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 |

Chirality Transfer and Induced Asymmetry Approaches

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. This approach can be highly effective for the synthesis of enantiomerically pure compounds.

One example of a chirality transfer approach for the synthesis of (R)-3-(methylamino)-1-phenylpropanol involves the reductive ring cleavage of a chiral 2-methyl-5-phenylisoxazolidine (B1625252) rsc.org. The chiral isoxazolidine (B1194047) can be prepared from a chiral precursor, and its subsequent reduction, for example, using catalytic hydrogenation with Pd/C, opens the ring to form the desired amino alcohol with the stereocenter preserved. This method effectively transfers the chirality from the isoxazolidine ring to the final product. While this specific example leads to the (R)-enantiomer, the principle can be applied to the synthesis of the (S)-enantiomer by starting with the appropriate chiral isoxazolidine precursor.

Resolution-Racemization-Recycle (RRR) Processes

Resolution-Racemization-Recycle (RRR) is a powerful strategy for obtaining a single enantiomer from a racemic mixture with a theoretical yield of 100%. This approach combines the separation of enantiomers (resolution) with the in-situ racemization of the undesired enantiomer, allowing it to be recycled back into the resolution process. theeurekamoments.com This method is particularly advantageous in large-scale industrial synthesis where maximizing the yield of the desired stereoisomer is economically critical.

The process typically involves the following steps:

Resolution : The racemic mixture of 3-(methylamino)-1-phenylpropanol is treated with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts. theeurekamoments.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. In the case of duloxetine (B1670986) synthesis, a similar compound, the (S)-enantiomer forms an insoluble salt with the resolving agent and can be isolated by filtration. theeurekamoments.com

Racemization : The undesired (R)-enantiomer, which remains in the mother liquor, is subjected to conditions that promote racemization, converting it back into the racemic mixture. This can often be achieved by treatment with an acid, such as hydrochloric acid, in a suitable solvent like toluene. theeurekamoments.com

Recycle : The racemized mixture is then reintroduced into the resolution step, allowing for the continuous conversion of the undesired enantiomer into the desired one.

While this crystallization-based method can be effective, it can also be labor-intensive and may suffer from issues with reproducibility. scite.ai

Classical and Modern Chemical Synthesis Routes

Reductive amination is a widely employed and efficient method for the synthesis of amines, including 3-(methylamino)-1-phenylpropanol. This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A common and well-documented route to 3-(methylamino)-1-phenylpropanol involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com This intermediate is an α,β-unsaturated ketone, and its reduction can be achieved using various reducing agents.

One effective method utilizes sodium borohydride (B1222165) in the presence of acetic acid. google.com In this reaction, both the carbonyl group and the carbon-carbon double bond of the enone system are reduced to afford the desired amino alcohol. google.com The reaction is typically carried out at a controlled temperature, starting at 5-10°C and then proceeding at room temperature. google.com This method has been shown to produce 3-(methylamino)-1-phenylpropanol in good yields (e.g., 77%). google.com

Table 1: Example of Reductive Amination of 3-(Methylamino)-1-phenyl-2-propen-1-one

| Reactant | Reducing Agent | Solvent | Temperature | Yield |

|---|

The precursor for the aforementioned reductive amination, 1-phenyl-3-methylamino-1-propen-1-one, is itself synthesized through a multi-step process. This typically begins with a Claisen condensation of acetophenone with an ester like ethyl formate. google.com This reaction, carried out in the presence of a base such as sodium ethoxide, forms a benzoylacetaldehyde (B102924) sodium salt intermediate. The subsequent condensation of this intermediate with methylamine (B109427) hydrochloride yields the desired 1-phenyl-3-methylamino-1-propen-1-one. google.com

The direct reductive amination of a suitable ketone or aldehyde precursor represents a more convergent approach to this compound. For instance, the enantioselective hydrogenation of β-amino ketones using chiral rhodium-phosphine complexes is a well-established method for producing optically active amino alcohols. An example of this is the enantioselective reduction of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride using a (2S,4S)-MCCPM–Rh catalyst, which achieved a 90.8% enantiomeric excess.

Another approach involves the catalytic hydrogenation of 3-methylamino-1-phenylpropanone hydrochloride using a Raney nickel catalyst. google.com This reaction is typically carried out under hydrogen pressure (0.3-1.5 MPa) at a temperature of 25-80°C. google.com

Several multi-step synthetic routes to 3-(methylamino)-1-phenylpropanol have been developed starting from readily available precursors.

One such method begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride. google.com These starting materials are heated in an alcohol solvent within a closed container to produce 3-methylamino-1-phenylpropanone hydrochloride. google.com This intermediate is then catalytically reduced to the final product. google.com

Another synthetic strategy involves the reductive ring cleavage of a phenylisoxazolidine intermediate. For example, 2-methyl-5-phenylisoxazolidine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield N-methyl-3-phenyl-3-hydroxypropylamine, which is 3-(methylamino)-1-phenylpropanol.

Table 2: Summary of Selected Synthetic Routes

| Starting Material(s) | Key Intermediate(s) | Key Reaction(s) |

|---|---|---|

| Acetophenone, Ethyl formate, Methylamine hydrochloride | 1-Phenyl-3-methylamino-1-propen-1-one | Claisen condensation, Reductive amination |

| Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | 3-Methylamino-1-phenylpropanone hydrochloride | Mannich reaction, Catalytic hydrogenation |

Tandem and Cascade Reactions in Synthetic Pathways

Tandem and cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent a highly efficient approach in modern organic synthesis. In the context of producing 3-(methylamino)-1-phenylpropanol, such strategies can significantly streamline the process, reducing waste and improving operational efficiency.

One example of a tandem process is the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com This substrate contains both a ketone (C=O) and a conjugated alkene (C=C) double bond. Using a reagent like sodium borohydride in an acidic medium such as glacial acetic acid allows for the simultaneous reduction of both functional groups in a single step. google.com This avoids a separate step for reducing the double bond, which might otherwise be achieved by catalytic hydrogenation.

Process Optimization and Scalability in Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and high throughput. For the synthesis of this compound, several factors are critical for optimization and scalability.

Reagent and Catalyst Selection: The choice of reducing agent is a key consideration. While borohydrides like NaBH₄ are convenient for lab-scale synthesis, their cost, hydrogen gas evolution, and quenching requirements can be problematic on a large scale. proquest.comgoogle.com Catalytic hydrogenation using catalysts such as Raney nickel or Pd/C is often more economical and scalable, operating under controlled pressure and temperature in specialized reactors. google.com

Solvent and Reaction Conditions: Optimizing solvent choice impacts reaction rates, product solubility, and ease of work-up. For Mannich reactions, alcohols like ethanol are commonly used. patsnap.comgoogle.com In the ring-cleavage method, solvents must be stable under hydrogenation conditions. Temperature and pressure are critical parameters, especially in catalytic hydrogenations, that must be carefully controlled to maximize yield and minimize side reactions. A patent describes carrying out the Mannich reaction in a closed container at 60-100 °C to drive the reaction to completion, followed by hydrogenation at 25-80 °C and 0.3-1.5 MPa. google.com

Work-up and Purification: Scalable work-up procedures are essential. This includes efficient phase separations, extractions, and product isolation. For instance, after reduction, the reaction mixture is typically basified to a specific pH (e.g., 9-14) to liberate the free amine, which is then extracted into an organic solvent like ethyl acetate. google.com The final purification is often achieved through recrystallization from a suitable solvent, such as cyclohexane, which is an effective method for removing impurities and obtaining a high-purity product on a large scale. google.com

Stereochemical Aspects and Chiral Recognition of S 3 Methylamino 1 Phenylpropanol

Enantiomeric Purity Determination and Enhancement Methods

The precise measurement and improvement of enantiomeric purity are critical steps in the utilization of (S)-3-(Methylamino)-1-phenylpropanol. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which quantifies the amount of one enantiomer present in a mixture compared to the other. heraldopenaccess.us

Determination Methods: The most prevalent technique for determining the enantiomeric excess of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). heraldopenaccess.usuma.es These specialized columns are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Detection is commonly achieved using UV or fluorescence detectors. heraldopenaccess.us

An alternative approach involves the use of chiral derivatizing agents. In this method, the enantiomeric mixture is reacted with a pure chiral reagent to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard, non-chiral HPLC techniques. heraldopenaccess.usmdpi.com

Enhancement Methods: Once a mixture is enriched in the desired (S)-enantiomer, its purity can often be enhanced to meet stringent requirements (e.g., >99% ee). A primary method for enhancement is the recrystallization of diastereomeric salts. For instance, in processes related to similar chiral amino alcohols, an initial resolution might yield a product with 93% ee. researchgate.net A subsequent, single recrystallization of this enriched salt can effectively remove the remaining undesired diastereomer, elevating the enantiomeric excess to 100%. researchgate.net This process leverages the subtle differences in solubility between the two diastereomeric salt forms in a specific solvent system.

| Technique | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct quantification of enantiomeric excess (ee). gimitec.com |

| Chiral Derivatization followed by Achiral HPLC | Conversion of enantiomers into diastereomers with a chiral reagent, which are then separated on a standard column. mdpi.com | Indirect quantification; useful when direct chiral methods are unavailable. |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase for rapid and efficient separation on chiral stationary phases. gimitec.com | High-throughput analysis and preparative separations. |

Conformational Analysis and Stereoisomeric Preferences

The three-dimensional shape, or conformation, of this compound is not rigid but exists as an equilibrium of different spatial arrangements influenced by various intramolecular forces.

The most significant intramolecular interaction governing the conformation of this molecule in solution is a hydrogen bond between the hydroxyl group proton (the donor) and the lone pair of electrons on the nitrogen atom of the methylamino group (the acceptor). nih.govnih.gov This interaction results in the formation of a pseudo-six-membered ring, forcing the molecule to adopt a stable, chair-like conformation. nih.gov

This preferred solution-state conformation contrasts sharply with the molecule's structure in the solid crystalline state. X-ray crystallography studies on the related 3-methylamino-3-phenylpropan-1-ol show that in the crystal lattice, intermolecular hydrogen bonds (O—H⋯N and N—H⋯O) between adjacent molecules are the dominant organizing force. nih.gov These intermolecular interactions lead to the formation of dimers and tetramers and cause the molecule to adopt a more extended, planar zigzag-chain conformation. nih.gov Steric hindrance from the bulky phenyl group also plays a crucial role, influencing the rotational position (torsion angles) of the side chain to minimize steric clashes.

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules. Techniques such as Density Functional Theory (DFT) are employed to model the different possible conformers of this compound and calculate their relative energies. rsc.orgresearchgate.net

These theoretical calculations can quantify the stabilization energy provided by the intramolecular hydrogen bond and map the potential energy surface of the molecule. Such studies confirm that the hydrogen-bonded, chair-like conformer is a significant low-energy state, particularly in the gas phase or in non-polar solvents, consistent with experimental observations in solution. nih.gov Modeling helps to predict the most probable shapes the molecule will adopt, which is essential for understanding its reactivity and interactions with other molecules.

| State | Dominant Interaction | Resulting Conformation |

|---|---|---|

| Solution (non-polar) | Intramolecular O-H···N Hydrogen Bond nih.govnih.gov | Folded, chair-like monomer nih.gov |

| Solid (Crystal) | Intermolecular O-H···N and N-H···O Hydrogen Bonds nih.gov | Extended, planar zigzag-chain in dimers/tetramers nih.gov |

Chiral Resolution Techniques and Their Methodological Developments

When this compound is synthesized as a racemic mixture, the enantiomers must be separated through a process known as chiral resolution.

The most established and widely used method is diastereomeric salt formation . libretexts.org This technique involves reacting the racemic amino alcohol, which is basic, with a single enantiomer of a chiral acid, known as a resolving agent. Common resolving agents for amines include (R,R)-tartaric acid, (S)-mandelic acid, and derivatives like O,O'-dibenzoyl-tartaric acid (DBTA). researchgate.netresearchgate.netresearchgate.net The reaction produces a pair of diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid). Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org After separation, the desired salt is treated with a base to liberate the pure (S)-enantiomer.

Methodological developments have introduced alternative and complementary resolution strategies. Enzymatic kinetic resolution is a powerful technique where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on only one of the enantiomers. researchgate.netnih.gov For example, the enzyme might selectively acylate the (R)-enantiomer in the racemic mixture, leaving the desired (S)-enantiomer unreacted. The acylated product and the unreacted alcohol can then be easily separated by standard methods like extraction or chromatography. almacgroup.com More modern, though less common, techniques include preparative-scale chiral chromatography and resolution via the formation of inclusion complexes with chiral host molecules, such as specially designed metal-organic frameworks (MOFs). researchgate.net

| Technique | Principle | Typical Resolving Agent / Catalyst | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with different solubilities. libretexts.org | Tartaric acid, Mandelic acid, DBTA researchgate.net | Scalable, cost-effective, widely applicable. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. researchgate.net | Lipases (e.g., Candida antarctica lipase B), Reductases almacgroup.comnih.gov | High enantioselectivity, mild reaction conditions. |

| Preparative Chiral Chromatography | Direct separation of enantiomers on a large-scale chiral column. mdpi.com | Chiral Stationary Phases (CSPs) | Direct separation, high purity, applicable to many compounds. |

Reactivity and Reaction Mechanisms of S 3 Methylamino 1 Phenylpropanol

Transformational Chemistry of the Alcohol Moiety

The secondary alcohol group is a key site for various chemical modifications, including oxidation and functional group interconversions.

The secondary alcohol in (S)-3-(Methylamino)-1-phenylpropanol can be oxidized to yield the corresponding ketone, (S)-3-(methylamino)-1-phenylpropan-1-one. This transformation is a standard process for secondary alcohols and can be accomplished using a variety of oxidizing agents. Common reagents for this type of oxidation include chromium-based reagents and permanganates. chalcogen.ro The reaction involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached.

Under more forceful oxidation conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group could potentially lead to the formation of carboxylic acids, although this is a less direct transformation for a secondary alcohol compared to a primary alcohol. organic-chemistry.org The direct oxidation of the secondary alcohol group to a carboxylic acid is not a typical reaction, as it would require C-C bond cleavage. However, oxidation of the phenyl ring's benzylic position can lead to carboxylic acids under specific conditions. organic-chemistry.org A variety of methods exist for the oxidation of alcohols to carbonyl compounds, with many modern methods focusing on milder, more selective reagents to avoid unwanted side reactions. chalcogen.roharvard.edu

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Oxidation of secondary alcohol |

| Chromium trioxide (CrO₃) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Oxidation of secondary alcohol |

| Dimethyl sulfoxide (B87167) (DMSO) based systems (e.g., Swern, Parikh-Doering) | (S)-3-(Methylamino)-1-phenylpropan-1-one | Mild oxidation of secondary alcohol |

The hydroxyl group of this compound can be converted into a variety of other functional groups. A common strategy is to transform the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride, like tosyl chloride or mesyl chloride, in the presence of a base such as pyridine. ub.edu The reaction does not affect the stereocenter at the carbon bearing the oxygen, so the configuration is retained in the sulfonate ester product. ub.edu

Once the sulfonate ester is formed, it can be readily displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of configuration at the reaction center. ub.edu For example, reaction with a halide salt, such as lithium bromide, can yield the corresponding alkyl halide. ub.edu Other nucleophiles can be used to introduce azides, nitriles, and other functionalities. vanderbilt.edu

| Reagent(s) | Intermediate/Product | Transformation Type |

|---|---|---|

| Tosyl chloride (TsCl), Pyridine | (S)-3-(Methylamino)-1-phenylpropyl tosylate | Conversion to sulfonate ester |

| Mesyl chloride (MsCl), Triethylamine | (S)-3-(Methylamino)-1-phenylpropyl mesylate | Conversion to sulfonate ester |

| 1) MsCl, Et₃N; 2) LiBr, DMF | (R)-1-Bromo-3-(methylamino)-1-phenylpropane | Conversion to alkyl halide (with inversion) |

| Phthalic anhydride, Pyridine | Racemic phthalic semiester | Acylation to form a semiester |

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and basic, allowing for reactions such as alkylation and acylation.

The nitrogen atom of the secondary amine can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction produces a tertiary amine. The reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, results in the formation of an amide. Due to the presence of the hydroxyl group, it is often necessary to use protecting group strategies to ensure selective N-acylation or N-alkylation without concurrent O-acylation or O-alkylation. Alternatively, reaction conditions can be chosen that favor reaction at the more nucleophilic nitrogen atom.

The secondary amine can undergo other transformations, including reactions that generate nitrogen-centered radicals. While specific examples for this compound are not extensively documented in this context, general reactions of amines are applicable. For instance, N-haloamines can be formed, which can then undergo reactions like the Hofmann-Löffler-Freytag reaction, involving a 1,5-hydrogen atom transfer by a nitrogen-centered radical to form a carbon-centered radical, ultimately leading to the formation of a pyrrolidine (B122466) ring. scripps.edu Such a transformation in this compound would, however, be complex due to the structure of the molecule.

Mechanisms of Key Chemical Transformations

The reactions of this compound are governed by well-established organic chemistry mechanisms.

Oxidation of the Alcohol : The oxidation of the secondary alcohol to a ketone by an agent like chromium trioxide (in the Jones oxidation) involves the formation of a chromate (B82759) ester intermediate. A base (often water) then abstracts a proton from the alpha-carbon, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. In DMSO-based oxidations, such as the Swern oxidation, the alcohol attacks an activated DMSO species to form an alkoxysulfonium salt. harvard.edu A hindered, non-nucleophilic base then deprotonates the alpha-carbon, inducing an elimination reaction that yields the ketone, dimethyl sulfide (B99878), and a protonated base. harvard.edu

Functional Group Interconversion : The conversion of the alcohol to an alkyl halide via a sulfonate ester intermediate proceeds through two distinct steps. The first step, formation of the tosylate or mesylate, is a nucleophilic attack by the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The stereochemistry at the carbinol carbon is unchanged. The second step is a classic SN2 reaction. A halide ion acts as a nucleophile, attacking the carbon atom bearing the sulfonate leaving group from the side opposite to the leaving group. This backside attack results in a Walden inversion of the stereochemical configuration at that carbon center. ub.edu

Acylation of the Amine : The acylation of the secondary amine to form an amide typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride ion) is expelled, and a proton is lost from the nitrogen atom (typically removed by a base or another amine molecule) to yield the stable, neutral amide product.

Mechanistic Studies of Reduction Pathways

The synthesis of this compound often involves the stereoselective reduction of a prochiral ketone precursor, 3-(methylamino)-1-phenylpropan-1-one (B3050580). The mechanism of this reduction is crucial for establishing the desired (S)-stereochemistry at the carbinol center. Two primary pathways for this transformation are catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Asymmetric Hydrogenation:

This method employs a chiral catalyst to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. A common approach involves the use of ruthenium(II) complexes with chiral phosphine (B1218219) ligands, such as the DM-SEGPHOS-Ru(II) complex. The mechanism, while complex, generally proceeds through the following key steps:

Formation of the Catalyst-Substrate Complex: The ketone coordinates to the chiral ruthenium catalyst. The pre-existing chirality of the ligand environment forces the ketone to bind in a specific orientation to minimize steric hindrance.

Hydride Transfer: Molecular hydrogen is activated by the metal center, leading to the formation of a ruthenium hydride species. This hydride is then transferred to the electrophilic carbonyl carbon of the coordinated ketone. The facial selectivity of this transfer is dictated by the chiral ligand, leading to the preferential formation of one enantiomer of the alcohol.

Product Release: The resulting chiral alcohol dissociates from the catalyst, regenerating it for the next catalytic cycle.

The high stereoselectivity observed in these reactions (often with high diastereomeric and enantiomeric excess) is a direct consequence of the well-defined three-dimensional structure of the catalyst-substrate transition state. researchgate.net

Chemical Reduction with Chiral Borane (B79455) Reagents:

Another prevalent method for the asymmetric reduction of prochiral ketones is the use of borane (BH₃) in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Itsuno reduction. The mechanism is thought to involve the formation of a complex between the chiral catalyst and borane, which then coordinates to the ketone.

The catalyst, by coordinating to both the carbonyl oxygen and the borane, creates a rigid, six-membered ring-like transition state. This conformationally restricted arrangement ensures that the hydride from the borane is delivered to a specific face of the carbonyl group, thus inducing high enantioselectivity. The stereochemical outcome is predictable based on the stereochemistry of the oxazaborolidine catalyst used.

The table below summarizes key aspects of these reduction pathways.

| Reduction Method | Catalyst/Reagent | Key Mechanistic Feature | Typical Selectivity |

| Catalytic Asymmetric Hydrogenation | Chiral Ru(II) or Rh(I) complexes (e.g., with BINAP or SEGPHOS ligands) | Formation of a diastereomeric catalyst-substrate complex directing hydride transfer. | High enantiomeric excess (>99% ee has been reported for similar substrates). researchgate.net |

| Chiral Borane Reduction | Borane (BH₃) with a chiral oxazaborolidine catalyst (e.g., CBS catalyst) | Formation of a rigid, six-membered transition state that directs facial delivery of hydride. | High enantiomeric excess (often >95% ee). |

| Diastereoselective Reduction | Standard reducing agents (e.g., NaBH₄) on a substrate with a pre-existing chiral center | The existing stereocenter influences the trajectory of the incoming hydride, favoring the formation of one diastereomer. | Selectivity is dependent on the nature of the substrate and reaction conditions. |

Reaction Kinetics and Selectivity in Derivatization

The presence of two nucleophilic sites, the hydroxyl (OH) and the methylamino (NH) groups, in this compound presents a challenge in terms of selectivity during derivatization reactions such as acylation and alkylation. The relative reactivity of these two groups is influenced by several factors, including the reaction conditions and the nature of the electrophile.

Chemoselectivity (N- vs. O-derivatization):

Generally, the amine group is more nucleophilic than the hydroxyl group under neutral or basic conditions, leading to preferential N-derivatization. However, the selectivity can be tuned:

N-Acylation: In the presence of an acylating agent like an acid chloride or anhydride, the more nucleophilic nitrogen atom typically reacts faster to form an amide. The kinetics of such reactions are generally second-order, being first-order in both the amine and the acylating agent. The use of catalysts, such as dibutyltin (B87310) oxide, can enhance the chemoselectivity for N-acylation, even under conditions that might otherwise favor O-acylation. acs.org

O-Acylation: To achieve selective O-acylation, the more reactive amino group must be protected, for example, by protonation under acidic conditions. The resulting ammonium (B1175870) salt is no longer nucleophilic, allowing the hydroxyl group to be acylated.

N-Alkylation: Similar to acylation, direct alkylation with alkyl halides tends to occur at the nitrogen atom. However, over-alkylation to form a quaternary ammonium salt is a common side reaction.

O-Alkylation (Williamson Ether Synthesis): Selective O-alkylation requires deprotonation of the less acidic hydroxyl group, typically with a strong base like sodium hydride, to form an alkoxide. This is usually performed after protecting the amino group.

Reaction Kinetics:

The kinetics of derivatization are influenced by steric and electronic factors. The rate of reaction at either the nitrogen or oxygen atom will depend on:

Steric Hindrance: Both the hydroxyl and methylamino groups are attached to a sterically encumbered backbone, which can slow down the rate of reaction compared to simpler alcohols and amines.

Solvent Effects: Protic solvents can solvate the nucleophiles through hydrogen bonding, potentially decreasing their reactivity. Aprotic polar solvents are often preferred for these types of reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

The table below outlines the factors influencing selectivity in the derivatization of this compound.

| Reaction Type | Preferred Site | Conditions Favoring Selectivity | Kinetic Considerations |

| Acylation | Nitrogen | Neutral or slightly basic pH; use of catalysts like dibutyltin oxide. | Generally faster at the more nucleophilic nitrogen. |

| Oxygen | Acidic pH (to protonate and protect the amine). | Slower due to the lower nucleophilicity of the hydroxyl group. | |

| Alkylation | Nitrogen | Neutral or basic conditions with an alkyl halide. | Risk of over-alkylation to form a quaternary ammonium salt. |

| Oxygen | Strong base (e.g., NaH) to form the alkoxide; amine group must be protected. | Requires harsher conditions than N-alkylation. |

Kinetic Resolution:

Enzymatic kinetic resolution is a powerful technique that can be applied to racemic 3-(methylamino)-1-phenylpropanol. Lipases, for instance, can selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the enantiomers. The selectivity in these enzymatic reactions is governed by the precise fit of one enantiomer into the enzyme's active site. The kinetics of such resolutions are often described by the Michaelis-Menten model, and the enantioselectivity is quantified by the enantiomeric ratio (E). High E-values indicate a high degree of selectivity. mdpi.com

Participation in Radical Addition Reactions and Other Advanced Organic Reactions

This compound, due to its chiral nature, has potential applications in more advanced organic reactions, either as a substrate that influences the stereochemistry of a reaction, as a chiral auxiliary, or as a precursor to chiral ligands for asymmetric catalysis.

Participation in Radical Reactions:

While the racemic form, 3-(methylamino)-1-phenylpropanol, has been noted as an initiator in radical addition reactions, the specific role of the (S)-enantiomer in controlling stereochemistry in such reactions is an area of interest. In principle, if the molecule participates in a radical reaction, the existing stereocenter can influence the stereochemical outcome of the newly formed chiral center, leading to diastereoselectivity. For instance, in a radical addition to a prochiral alkene, the chiral amino alcohol moiety could direct the approach of the radical, favoring the formation of one diastereomer over the other.

As a Chiral Auxiliary:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound possesses the necessary features to act as a chiral auxiliary. For example, it could be attached to a prochiral substrate via its hydroxyl or amino group. The chiral scaffold would then direct the stereoselective course of a subsequent reaction, after which the auxiliary can be cleaved and recovered. The effectiveness of a chiral auxiliary depends on its ability to create a conformationally rigid transition state that allows for high facial discrimination. wikipedia.orgsigmaaldrich.com

Precursor to Chiral Ligands:

Chiral amino alcohols are highly valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms of this compound can be further functionalized to create bidentate ligands that can coordinate to a metal center. The chirality of the ligand, originating from the (S)-stereocenter of the starting material, can then induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The predictable stereochemical environment created by the chiral ligand around the metal center is key to achieving high levels of asymmetric induction.

Applications As a Chiral Building Block in Advanced Chemical Synthesis

Precursor in the Asymmetric Synthesis of Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibitors

The enantiomerically pure backbone of (S)-3-(methylamino)-1-phenylpropanol is strategically employed in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). nih.gov These therapeutic agents often feature a chiral ether linkage at the C1 position of a 3-aminopropyl chain, and utilizing an enantiopure precursor like this compound is a highly efficient strategy to establish the desired stereochemistry in the final active pharmaceutical ingredient (API).

This compound is a key intermediate in various synthetic routes to (R)-Fluoxetine, the more potent enantiomer of the widely known antidepressant. wilkes.educhemicalbook.com The synthesis leverages the pre-existing stereocenter of the chiral alcohol. A common and effective method is a nucleophilic aromatic substitution reaction, specifically an O-arylation, to form the characteristic diaryl ether moiety of fluoxetine (B1211875). drugfuture.com

In a typical synthetic sequence, the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. chemicalbook.comdrugfuture.com This alkoxide then acts as a nucleophile, displacing a leaving group (commonly a halogen) from an activated aromatic ring, such as 1-chloro-4-(trifluoromethyl)benzene. drugfuture.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide. drugfuture.com This key step, known as a Williamson ether synthesis, proceeds with retention of configuration at the chiral center, directly yielding (R)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine, which is (R)-Fluoxetine. drugfuture.comgoogle.com

Alternative synthetic strategies have also been developed. One approach involves the asymmetric hydrogenation of a prochiral ketone, 3-(N-benzyl-N-methylamino)propiophenone, using a chiral rhodium-phosphine catalyst to produce (R)-3-(N-benzyl-N-methylamino)-1-phenyl-1-propanol. drugfuture.com Subsequent debenzylation via hydrogenation over a palladium on carbon (Pd/C) catalyst yields the desired (R)-3-(methylamino)-1-phenyl-1-propanol, which is then converted to (R)-Fluoxetine as described above. drugfuture.com

Table 1: Representative Synthesis of (R)-Fluoxetine

| Step | Reactants | Reagents & Conditions | Product | Citation |

| Etherification | This compound, 1-Chloro-4-(trifluoromethyl)benzene | NaH, DMSO | (R)-Fluoxetine | chemicalbook.comdrugfuture.com |

| Debenzylation | (R)-3-(N-Benzyl-N-methylamino)-1-phenyl-1-propanol | H₂, Pd/C, Ethanol (B145695) | (R)-3-(Methylamino)-1-phenyl-1-propanol | drugfuture.com |

(R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD), is another critical pharmaceutical synthesized from the (R)-enantiomer of 3-(methylamino)-1-phenylpropanol. google.comchemicalbook.com The synthesis is analogous to that of fluoxetine, involving an O-arylation to form a diaryl ether.

The process involves the condensation of (R)-3-methylamino-1-phenyl-1-propanol with an ortho-substituted halotoluene, typically 2-fluorotoluene. google.com The reaction is facilitated by a strong base, such as potassium tert-butoxide, in a solvent like DMSO. google.com The alkoxide formed from the chiral alcohol displaces the fluorine atom on the toluene (B28343) ring to yield (R)-(−)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, the chemical name for Atomoxetine (B1665822). google.com The use of the (R)-enantiomer of the precursor alcohol is essential, as (R)-Atomoxetine is significantly more effective than its (S)-enantiomer. google.com The precursor, (R)-3-methylamino-1-phenyl-1-propanol, is sometimes referred to as Destolyl Atomoxetine or Atomoxetine Related Compound A. chemicalbook.comcymitquimica.com

Nisoxetine (B1678948) is a potent and highly selective norepinephrine reuptake inhibitor widely used as a standard in pharmacological research. wikipedia.org The synthesis of its more active enantiomer, (R)-Nisoxetine, also relies on this compound as the chiral starting material. The chemical structure of nisoxetine is (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. wikipedia.org

The synthetic pathway mirrors those for fluoxetine and atomoxetine. It involves an O-arylation reaction where the alkoxide of this compound is reacted with a suitably activated 2-methoxyphenyl derivative, such as 2-fluoroanisole (B128887) or 2-chloroanisole. The nucleophilic attack displaces the halide, forming the desired ether linkage and yielding (R)-Nisoxetine. Research has shown that the (R)-isomer of nisoxetine possesses a 20-fold greater affinity for the norepinephrine transporter (NET) than the (S)-isomer, highlighting the importance of this stereospecific synthesis. wikipedia.org

Chiral Auxiliary and Ligand Development for Catalytic Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org While this compound is more commonly used as a building block where its entire chiral scaffold is retained in the final product, its inherent 1,3-amino alcohol structure makes it and its derivatives excellent candidates for development as chiral ligands in metal-catalyzed asymmetric reactions.

Amino alcohols are a well-established class of ligands for various asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. mdpi.com Derivatives of this compound can be synthesized to create bidentate or tridentate ligands that can coordinate with a metal center (e.g., Ruthenium, Rhodium, Zinc). The fixed stereochemistry of the ligand creates a chiral environment around the metal, which then directs the stereoselective transformation of a prochiral substrate.

For example, the nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal, and further modifications to the nitrogen or oxygen can fine-tune the steric and electronic properties of the resulting ligand. This allows for the development of highly specialized catalysts for reactions such as asymmetric allylations or aldol (B89426) reactions, where high enantioselectivity is required. nih.gov The development of such ligands derived from readily available chiral precursors like this compound is a key area of research in asymmetric catalysis.

Intermediate in the Synthesis of Other Complex Pharmaceutical Intermediates

Beyond its direct application in the synthesis of specific APIs, this compound serves as a versatile intermediate for creating other complex chiral building blocks. pharmaoffer.com The chemical handles present in the molecule—a secondary amine, a secondary alcohol, and a phenyl group—allow for a wide range of chemical transformations.

A notable example is its conceptual relationship to the synthesis of precursors for Duloxetine (B1670986), another prominent serotonin-norepinephrine reuptake inhibitor. The core structure of duloxetine contains a (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol moiety. researchgate.net While this involves a thiophene (B33073) ring instead of a phenyl group, the synthetic strategies and the importance of the chiral 1,3-amino alcohol backbone are directly analogous. The synthesis of this duloxetine precursor often involves the asymmetric reduction of a corresponding aminoketone or a resolution-racemization-recycle process. researchgate.net The established value of the phenyl-containing amino alcohol highlights the broader utility of this structural class of intermediates in pharmaceutical manufacturing. pharmaoffer.comresearchgate.net

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Modifications)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for discovering new drugs and optimizing existing ones. These studies involve synthesizing a series of derivatives (analogs) of a lead compound and evaluating how the structural modifications affect biological activity. This compound and its aryloxy-derivatives serve as excellent scaffolds for such studies.

Researchers have designed and synthesized new series of 1-aryl-3-substituted propanol (B110389) derivatives to explore novel therapeutic applications. nih.gov For instance, by replacing the phenyl or phenoxy groups with other aromatic or heterocyclic systems and modifying the N-methyl group, scientists have investigated new analogs for activities beyond depression, including antimalarial properties. nih.gov A study on 1-aryl-3-substituted propanol derivatives identified several compounds with potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Furthermore, the aryloxypropanolamine scaffold, which is the core structure of atomoxetine and fluoxetine, has been the subject of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.com These computational studies, combined with the synthesis of new derivatives, help to build models that predict the biological activity of novel compounds, guiding the design of more potent and selective agents, such as agonists for the β3-adrenergic receptor. mdpi.com The synthetic accessibility of derivatives starting from this compound facilitates the rapid exploration of chemical space required for these SAR studies.

Table 2: Summary of Applications in Synthesis

| Application Area | Key Transformation / Concept | Example Product(s) / Target(s) | Citation |

| Precursor for NRIs/SSRIs | O-Arylation (Williamson Ether Synthesis) | (R)-Fluoxetine, (R)-Atomoxetine, (R)-Nisoxetine | drugfuture.comgoogle.comwikipedia.org |

| Chiral Ligand Development | Coordination to metal centers to create a chiral catalytic environment | Ligands for asymmetric hydrogenation, aldol, or allylation reactions | wikipedia.orgmdpi.comnih.gov |

| Pharmaceutical Intermediate | Serves as a foundational chiral building block | Precursors for drugs like Duloxetine | pharmaoffer.comresearchgate.net |

| SAR Studies | Synthetic modification of amine and aryl groups to create new analogs | Novel antimalarials, β3-adrenergic receptor agonists | nih.govmdpi.com |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer deep insights into the intrinsic properties of a molecule, predicting its structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (s)-3-(methylamino)-1-phenylpropanol, DFT studies are employed to determine its most stable three-dimensional arrangement, or ground state geometry. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Table 1: Selected Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | nih.govguidechem.com |

| Molecular Weight | 165.23 g/mol | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

This data is typically derived from or validated by computational methods like DFT.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible spectra. nih.gov

Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra help in assigning the experimental vibrational bands to specific molecular motions (e.g., O-H stretching, N-H bending, phenyl ring modes). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus, providing a powerful tool for interpreting experimental NMR data. guidechem.com

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses several rotatable bonds, giving it significant conformational flexibility. guidechem.com Molecular Dynamics (MD) simulations are a computational technique used to explore the conformational landscape of such flexible molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve.

This trajectory provides a statistical sampling of the different conformations accessible to the molecule at a given temperature. Analysis of the simulation can identify the most populated (lowest energy) conformational states, the pathways for transitioning between them, and the influence of solvent on the conformational equilibrium. For this compound, MD simulations can reveal the preferred orientations of the side chain relative to the phenyl ring and quantify the dynamics of intramolecular hydrogen bonding.

Advanced Vibrational Spectroscopy for Conformational Assignment (e.g., Infrared Ion-Dip Spectroscopy, FT-IR, FT-Raman)

Vibrational spectroscopy probes the energies of molecular vibrations, which are highly sensitive to the molecule's structure and environment.

Infrared Ion-Dip Spectroscopy (IR-ID): This is a powerful gas-phase technique that combines mass spectrometry with infrared spectroscopy to obtain conformer-specific vibrational spectra. nih.gov Molecules are cooled in a supersonic jet, isolating them in their lowest energy states, and then irradiated with a tunable IR laser. If the IR frequency is resonant with a molecular vibration, the population of the ground state is depleted, which is detected as a "dip" in the ion signal from a subsequent UV ionization laser. ru.nlresearchgate.net This method is ideal for unambiguously assigning the vibrational spectra of different conformers of flexible molecules like this compound, especially for diagnosing the presence and nature of intramolecular hydrogen bonds.

FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are workhorse techniques for obtaining the vibrational fingerprint of a compound in condensed phases (solid or liquid). nih.gov The FT-IR spectrum is characterized by strong absorptions for polar functional groups, while FT-Raman is more sensitive to non-polar moieties.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region/Notes |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, indicates hydrogen bonding |

| N-H Stretch (secondary amine) | 3300-3500 | Weaker and sharper than O-H |

| Aromatic C-H Stretch | 3000-3100 | Above 3000 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-3000 | Below 3000 cm⁻¹ |

| N-H Bend | 1550-1650 | |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands characteristic of the phenyl ring |

Data compiled from typical functional group frequencies. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Chiral Forms

NMR spectroscopy is arguably the most powerful technique for determining the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. The chiral center at the carbon bearing the hydroxyl group (C1) makes the adjacent methylene (B1212753) protons (on C2) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely a complex multiplet.

¹³C NMR spectroscopy provides the number of non-equivalent carbon atoms in the molecule. The chirality of the molecule is fundamental to its identity, and NMR can be used to confirm the enantiomeric purity. bath.ac.uk This is often achieved by using a chiral derivatizing agent to create diastereomers that are distinguishable by NMR, or by using chiral solvating agents or lanthanide shift reagents that induce chemical shift differences between the enantiomers.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| CH-OH | ~4.80 | Doublet of doublets |

| CH₂ (adjacent to N) | ~2.80 - 3.00 | Multiplet |

| CH₂ (adjacent to C1) | ~1.80 - 2.00 | Multiplet |

| N-CH₃ | ~2.40 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | 125 - 129 |

| CH-OH | ~75 |

| CH₂ (adjacent to N) | ~50 |

| N-CH₃ | ~36 |

Predicted data based on standard chemical shift values and database entries. guidechem.com

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ in the mass spectrum would confirm its molecular weight of 165.23 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) sources can be used. Under EI conditions, the molecule fragments in a predictable way. Common fragmentation pathways for this molecule would include:

Loss of water (H₂O): [M-18]⁺

Benzylic cleavage: Cleavage of the C1-C2 bond, leading to a stable C₇H₇O⁺ fragment (m/z 107).

Alpha-cleavage: Cleavage adjacent to the nitrogen atom, leading to fragments like CH₃NHCH₂⁺ (m/z 44).

These fragmentation patterns provide a structural fingerprint that confirms the connectivity of the atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also invaluable for assessing the purity of a sample by separating it from any potential impurities before mass analysis. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-1-propanol |

Green Chemistry Approaches and Sustainable Synthesis of S 3 Methylamino 1 Phenylpropanol

Development of Environmentally Benign Synthetic Protocols

The development of greener synthetic routes for (S)-3-(methylamino)-1-phenylpropanol is centered on minimizing the use of hazardous materials and maximizing efficiency. Key strategies include the adoption of safer solvents and the implementation of solvent-free reaction conditions.

Utilization of Safer and Renewable Solvents (e.g., Water, Alcohols, Deep Eutectic Solvents)

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, alcohols, and deep eutectic solvents (DESs).